Lysyl-D-prolylthreonine
Overview
Description
Lysyl-D-prolylthreonine is a compound with the molecular formula C15H28N4O5 . It has an average mass of 344.407 Da and a monoisotopic mass of 344.205963 Da . It is known for its defined stereo-centers .
Synthesis Analysis
The synthesis of Lysyl-D-prolylthreonine involves complex biological processes. Lysyl oxidases, a group of enzymes, are known to catalyze the cross-linking reaction of collagen and elastin, initiating the formation of covalent cross-links that insolubilize extracellular matrix proteins . In addition, the budding yeast Saccharomyces cerevisiae contains two sets of lysyl-tRNA synthetases (Msk1 and Krs1) that participate in protein synthesis .Molecular Structure Analysis
The molecular structure of Lysyl-D-prolylthreonine is complex, with 4 defined stereo-centers . It has a density of 1.3±0.1 g/cm3, a boiling point of 691.3±55.0 °C at 760 mmHg, and a flash point of 371.9±31.5 °C . It also has a molar refractivity of 86.5±0.3 cm3 .Chemical Reactions Analysis
Lysyl-D-prolylthreonine is involved in various chemical reactions. For instance, lysyl oxidases catalyze a transamidation reaction between glutamyl and lysyl side chains of target proteins . The catalytic reaction proceeds via glutamine deamination and formation of a protein–glutamyl–thioester at the active site of the enzyme .Physical And Chemical Properties Analysis
Lysyl-D-prolylthreonine has several physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a boiling point of 691.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±4.9 mmHg at 25°C . It also has a molar volume of 267.3±3.0 cm3 and a polar surface area of 159 Å2 .Scientific Research Applications
Metabolic Pathways and Production of Amino Acids : Research on amino acids like lysine and threonine, which are related to Lysyl-D-prolylthreonine, highlights their significance in metabolic pathways. These amino acids are crucial for various applications, including as food additives, in cosmetics, therapeutic agents, and animal feed additives. Advances in metabolic engineering have facilitated the development of microbial strains for efficient production of these amino acids, emphasizing the importance of understanding their biosynthetic and regulatory mechanisms (Jin-Hwan Park & Sang Yup Lee, 2010).
Synthetic Biology and Amino Acid Production : The genetic modification of E. coli for the production of L-threonine, for instance, showcases the potential of synthetic biology in enhancing the production of amino acids. By removing feedback inhibitions and optimizing gene expression, significant yields of amino acids can be achieved, demonstrating the application of genetic and systems metabolic engineering in biotechnology (K. Lee et al., 2007).
Dietary Supplementation and Nutraceutical Applications : Studies on dietary supplementation with amino acids like lysine and methionine in broiler chicken have shown improvements in growth performance, carcass characteristics, and immunity markers. This research indicates the potential of specific amino acid supplementation in enhancing animal health and productivity, which could extend to applications involving Lysyl-D-prolylthreonine (S. Ghoreyshi et al., 2019).
Nutritional and Medicinal Aspects : The nutritional value and safety of amino acids and their derivatives, including potential applications of Lysyl-D-prolylthreonine, have been explored. These compounds play critical roles in diet and health, impacting the development of nutritional supplements and therapeutic agents (M. Friedman & C. Levin, 2012).
Plant Immunity and Metabolism : Amino acids also play roles in plant immunity and metabolic regulation. For example, lysine catabolism produces immune signals that regulate plant defense mechanisms. This suggests that Lysyl-D-prolylthreonine could have implications in agricultural biotechnology, potentially influencing crop resistance to pathogens and enhancing plant health (J. Zeier, 2013).
Future Directions
The future directions of research on Lysyl-D-prolylthreonine could involve further elucidation of its regulatory mechanisms, especially in relation to its role in tissue repair and regeneration . Additionally, understanding its potential in tissue repair could provide up-to-date therapeutic strategies towards related injuries .
properties
IUPAC Name |
(2S,3R)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGFVTREOLYCPF-KXNHARMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCCN)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922251 | |
Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Threonine, N-(1-L-lysyl-D-prolyl)- | |
CAS RN |
117027-34-6 | |
Record name | Interleukin 1beta (193-195) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117027346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LYSYL-D-PROLYLTHREONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VU41E2PRZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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